molecular formula C10H13NO3 B2862797 Ethyl 3-hydroxy-3-(pyridin-3-yl)propanoate CAS No. 591228-12-5

Ethyl 3-hydroxy-3-(pyridin-3-yl)propanoate

Cat. No.: B2862797
CAS No.: 591228-12-5
M. Wt: 195.218
InChI Key: YHUNNSMSEATGJD-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-3-(pyridin-3-yl)propanoate is a versatile organic compound with the molecular formula C10H13NO3 and a molecular weight of 195.22 g/mol . It is characterized by the presence of a pyridine ring attached to a hydroxypropanoate moiety, making it a valuable scaffold in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-hydroxy-3-(pyridin-3-yl)propanoate typically involves the esterification of 3-hydroxy-3-(pyridin-3-yl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The product is then purified through distillation and recrystallization techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxy-3-(pyridin-3-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-hydroxy-3-(pyridin-3-yl)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 3-hydroxy-3-(pyridin-3-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The hydroxy group and the pyridine ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Ethyl 3-hydroxy-3-(pyridin-3-yl)propanoate can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

ethyl 3-hydroxy-3-pyridin-3-ylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-2-14-10(13)6-9(12)8-4-3-5-11-7-8/h3-5,7,9,12H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHUNNSMSEATGJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CN=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

591228-12-5
Record name ethyl 3-hydroxy-3-(pyridin-3-yl)propanoate
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